1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane
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Overview
Description
1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane is an organometallic compound with the molecular formula C40H82O5Sn2. It is a type of distannoxane, which is a class of compounds containing tin-oxygen-tin (Sn-O-Sn) linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane typically involves the reaction of dibutyltin oxide with hexadecanoic acid (palmitic acid) under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or xylene, and the mixture is heated to reflux to facilitate the formation of the distannoxane compound. The reaction can be represented as follows:
2 Bu2SnO+2 C16H31COOH→Bu2Sn(OCOC16H31)2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and additional purification steps such as recrystallization or distillation may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin species.
Substitution: The compound can participate in substitution reactions where the hexadecyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction may produce tin hydrides. Substitution reactions can result in the formation of new organotin compounds with different functional groups .
Scientific Research Applications
1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,1,3,3-tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane involves its interaction with molecular targets and pathways in biological systems. The compound can interact with cellular membranes and proteins, leading to changes in cell function and viability. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane
- 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxoisooctadecyl)oxy]distannoxane
- Tetrabutyldistannoxane dilaurate
Uniqueness
1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane is unique due to its specific hexadecyl groups, which impart distinct chemical and physical properties compared to similar compounds.
Properties
CAS No. |
85702-57-4 |
---|---|
Molecular Formula |
C48H98O5Sn2 |
Molecular Weight |
992.7 g/mol |
IUPAC Name |
[dibutyl-[dibutyl(hexadecanoyloxy)stannyl]oxystannyl] hexadecanoate |
InChI |
InChI=1S/2C16H32O2.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;4*1-3-4-2;;;/h2*2-15H2,1H3,(H,17,18);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
InChI Key |
MFUSGYGMIFRGOX-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
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